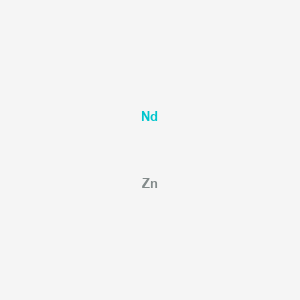
Neodymium;ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neodymium-doped zinc oxide (Nd-ZnO) is a compound that combines the properties of neodymium and zinc oxide. Neodymium is a rare-earth metal known for its magnetic properties, while zinc oxide is a semiconductor with a wide range of applications. The combination of these two elements results in a material with unique optical, electrical, and catalytic properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Neodymium-doped zinc oxide nanoparticles can be synthesized using various methods, including hydrothermal synthesis and sol-gel methods. In the hydrothermal synthesis, zinc oxide nanoparticles are doped with neodymium by mixing zinc nitrate and neodymium nitrate in a hydrothermal reactor. The reaction is typically carried out at high temperatures and pressures, resulting in well-dispersed nanoparticles .
In the sol-gel method, zinc acetate and neodymium nitrate are dissolved in a solvent, followed by the addition of a stabilizing agent. The solution is then heated to form a gel, which is dried and calcined to obtain neodymium-doped zinc oxide nanoparticles .
Industrial Production Methods
Industrial production of neodymium-doped zinc oxide involves similar methods but on a larger scale. The hydrothermal method is often preferred due to its ability to produce high-purity nanoparticles with controlled size and morphology. The sol-gel method is also used for large-scale production, especially when specific particle sizes and shapes are required.
化学反応の分析
Types of Reactions
Neodymium-doped zinc oxide undergoes various chemical reactions, including oxidation, reduction, and catalytic reactions. The compound can act as a catalyst in organic reactions, such as the oxidation of organic compounds and coupling reactions .
Common Reagents and Conditions
Common reagents used in reactions involving neodymium-doped zinc oxide include hydrogen peroxide for oxidation reactions and various organic substrates for coupling reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 50°C .
Major Products Formed
The major products formed from reactions involving neodymium-doped zinc oxide depend on the specific reaction. For example, in the oxidation of organic compounds, the primary products are oxidized organic molecules. In coupling reactions, the products are typically larger organic molecules formed by the joining of smaller substrates .
科学的研究の応用
Neodymium-doped zinc oxide has a wide range of scientific research applications:
作用機序
The mechanism by which neodymium-doped zinc oxide exerts its effects involves several molecular targets and pathways. The compound’s catalytic activity is primarily due to the presence of neodymium, which enhances the electron transfer processes in the zinc oxide matrix. This results in increased catalytic efficiency and stability .
In biological applications, the antibacterial activity of neodymium-doped zinc oxide is attributed to the generation of reactive oxygen species (ROS) that damage bacterial cell membranes and DNA . The compound’s ability to generate ROS is enhanced by the presence of neodymium, which facilitates the transfer of electrons and the formation of ROS.
類似化合物との比較
Neodymium-doped zinc oxide can be compared with other similar compounds, such as:
Zinc oxide (ZnO): While zinc oxide is a widely used semiconductor, doping it with neodymium enhances its catalytic and antibacterial properties.
Neodymium-doped titanium dioxide (Nd-TiO2): Similar to neodymium-doped zinc oxide, this compound is used in photocatalysis and environmental remediation.
Neodymium-doped cerium oxide (Nd-CeO2): This compound is also used in catalysis and has similar properties to neodymium-doped zinc oxide.
特性
CAS番号 |
12164-74-8 |
|---|---|
分子式 |
NdZn |
分子量 |
209.6 g/mol |
IUPAC名 |
neodymium;zinc |
InChI |
InChI=1S/Nd.Zn |
InChIキー |
JLMHVMIMUYHBRQ-UHFFFAOYSA-N |
正規SMILES |
[Zn].[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
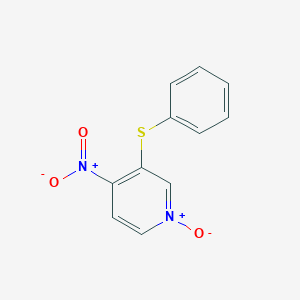
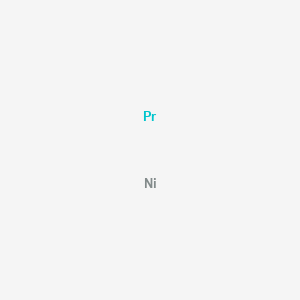
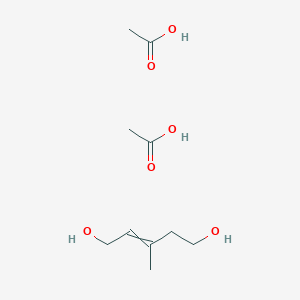
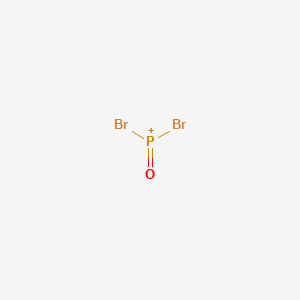
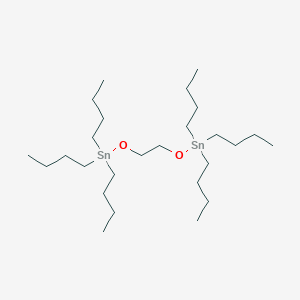
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)

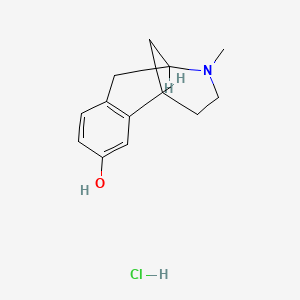
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
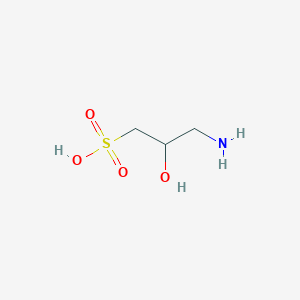
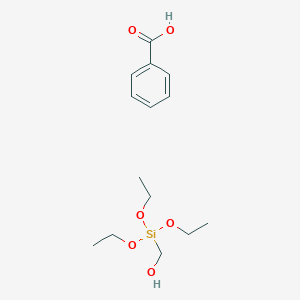
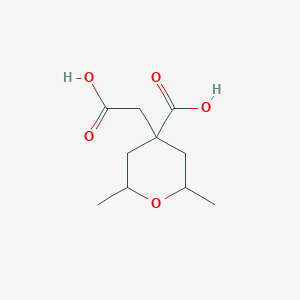
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
